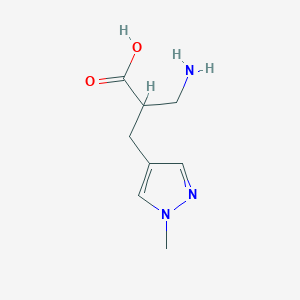
3-Amino-2-((1-methyl-1h-pyrazol-4-yl)methyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-((1-methyl-1H-pyrazol-4-yl)methyl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-((1-methyl-1H-pyrazol-4-yl)methyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-2-((1-methyl-1H-pyrazol-4-yl)methyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2-((1-methyl-1H-pyrazol-4-yl)methyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, which can influence the binding affinity and specificity of the compound . The amino and propanoic acid groups can also contribute to the overall binding interactions and stability of the compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: This compound shares the pyrazole ring structure but lacks the propanoic acid group.
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid: Similar to the target compound but without the methyl group on the pyrazole ring.
Uniqueness
3-Amino-2-((1-methyl-1H-pyrazol-4-yl)methyl)propanoic acid is unique due to the presence of both the amino and propanoic acid groups, which can enhance its reactivity and binding interactions compared to similar compounds . The methyl group on the pyrazole ring can also influence the compound’s electronic properties and stability .
Biological Activity
3-Amino-2-((1-methyl-1H-pyrazol-4-yl)methyl)propanoic acid, also known by its hydrochloride form (CAS: 1432677-67-2), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial, antifungal, and other pharmacological effects based on recent studies and findings.
The compound's molecular formula is C7H12N4O2 with a molecular weight of approximately 172.20 g/mol. It features a pyrazole ring, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antibacterial Activity
Studies have demonstrated that this compound has notable antibacterial properties. It has been evaluated against several bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.005 mg/mL |
| Escherichia coli | 0.010 mg/mL |
| Bacillus subtilis | 0.015 mg/mL |
These results suggest that the compound can effectively inhibit the growth of these pathogens, making it a candidate for further development as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. The MIC values for common fungi are summarized below.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.020 mg/mL |
| Fusarium oxysporum | 0.025 mg/mL |
These findings indicate that the compound could also be useful in treating fungal infections .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole moiety plays a crucial role in interacting with bacterial and fungal cellular mechanisms, potentially disrupting their metabolic processes.
Case Studies
Recent studies have explored the efficacy of this compound in various settings:
- In Vivo Studies : Animal models treated with this compound showed significant reductions in bacterial load when infected with S. aureus, highlighting its potential as a therapeutic agent.
- Synergistic Effects : Research has indicated that when combined with other antibiotics, the efficacy of this compound is enhanced, suggesting a synergistic effect that could lead to lower dosages and reduced side effects .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-11-5-6(4-10-11)2-7(3-9)8(12)13/h4-5,7H,2-3,9H2,1H3,(H,12,13) |
InChI Key |
UNIQHCDGGLCSGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















